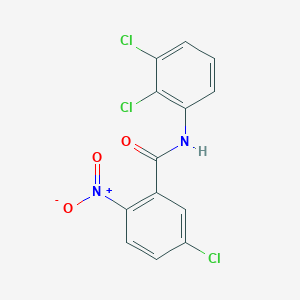
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide, also known as CDCB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CDCB belongs to the class of compounds known as benzamides, which are known to exert a wide range of pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell growth. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in animal models. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In animal models, this compound has been shown to reduce tumor growth and inflammation, and improve overall survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. This compound can be toxic at high concentrations, and its effects may vary depending on the specific cell type or tissue being studied.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase and NF-κB signaling pathways. Another area of research is the development of this compound analogs that may have improved pharmacological properties. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-nitrobenzoic acid with 2,3-dichloroaniline in the presence of a suitable catalyst. Other methods involve the reaction of 5-chloro-2-nitrobenzoyl chloride with 2,3-dichloroaniline in the presence of a base.
Aplicaciones Científicas De Investigación
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-4-5-11(18(20)21)8(6-7)13(19)17-10-3-1-2-9(15)12(10)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESLGHBDQRCHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)

![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)
![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)
